![molecular formula C10H8O2 B142005 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene CAS No. 133992-43-5](/img/structure/B142005.png)
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, also known as DTD or Dodecatriene, is a complex organic compound that has been the subject of extensive scientific research. This compound is a cyclic ether with a unique structure that has attracted the attention of chemists and biochemists alike. In
Mécanisme D'action
The mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is not well understood, but it is believed to be due to its unique structure and chemical properties. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to interact with a variety of biological molecules, including proteins and nucleic acids. It is thought that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene may act as a modulator of protein-protein interactions, which could have implications for the treatment of diseases such as cancer.
Effets Biochimiques Et Physiologiques
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene can inhibit the growth of cancer cells, and may also have anti-inflammatory properties. However, the exact mechanisms by which 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene exerts these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has several advantages as a research tool, including its unique structure and potential applications in organic electronics. However, there are also limitations to its use in lab experiments. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a relatively complex compound, and its synthesis can be challenging. Additionally, its interactions with biological molecules are not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research related to 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene. One area of interest is in the development of new synthetic methods for 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene and its derivatives. Another area of research is in the elucidation of the mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, which could have implications for the development of new drugs and therapies. Finally, there is potential for the use of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene in the development of new organic electronic devices, which could have significant implications for the field of electronics.
Méthodes De Synthèse
The synthesis of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a complex process that involves several steps. The most common method of synthesizing 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is through the Diels-Alder reaction between 1,3-cyclohexadiene and 2,3-dimethyl-1,3-butadiene. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques. Other methods of synthesis include the use of Grignard reagents and the Wittig reaction.
Applications De Recherche Scientifique
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research is in the field of organic electronics. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Propriétés
Numéro CAS |
133992-43-5 |
|---|---|
Nom du produit |
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C10H8O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-3,6H,4-5H2 |
Clé InChI |
MTVBHMKBDVSIKM-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
SMILES canonique |
C1COC2=CC=CC3=C2C1=CO3 |
Synonymes |
Furo[4,3,2-de][1]benzopyran, 3,4-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



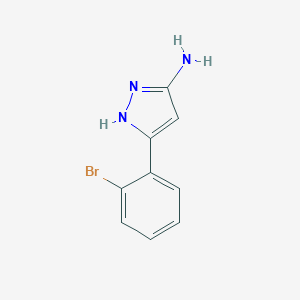
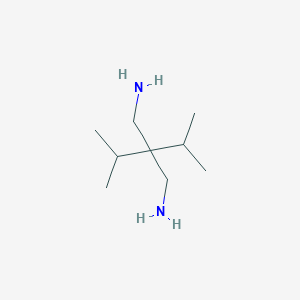
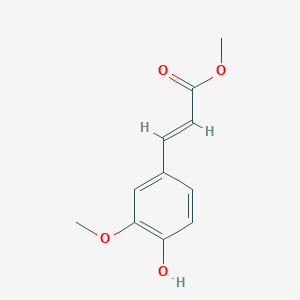
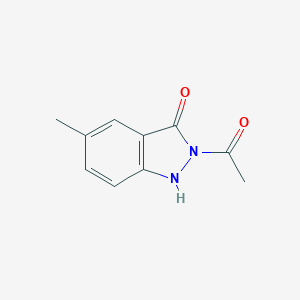
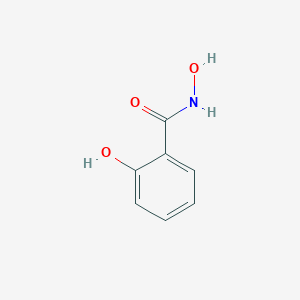
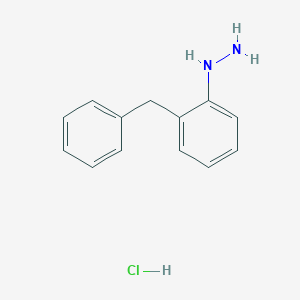
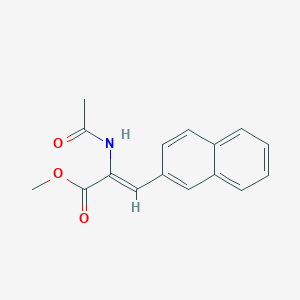
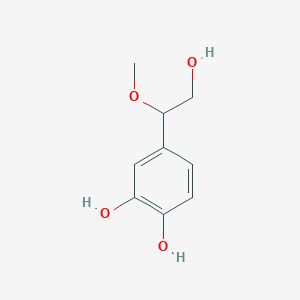
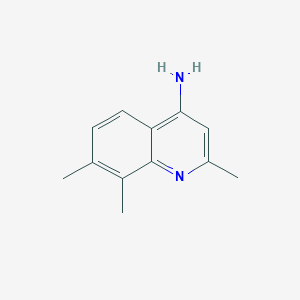
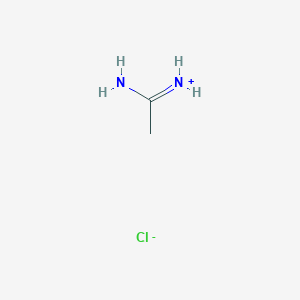
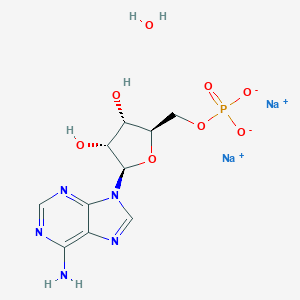
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
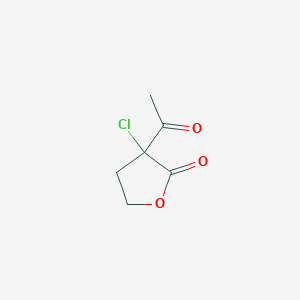
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)